molecular formula C7H3ClN2O2 B1632440 3-Chloro-2-nitrobenzonitrile CAS No. 34662-28-7

3-Chloro-2-nitrobenzonitrile

Cat. No. B1632440
Key on ui cas rn: 34662-28-7
M. Wt: 182.56 g/mol
InChI Key: HXBSPURMEQYSSS-UHFFFAOYSA-N
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Patent
US05026704

Procedure details

To a solution of 3.0 g (16 mmol) 3-chloro-2-nitrobenzonitrile in 50 ml dimethylformamide was added 1.8 g (18 mmol) dry triethylamine and 1.8 g (18 mmol) cyclohexylamine. The reaction mixture was stirred at 80° C. for 1 h. After cooling to 25° C. 100 ml water was added, and the precipitate was filtered off. The crude product was recrystallized (methanol) to give 1.6 g (65%) N-cyclohexyl-4-cyano-2-nitroaniline. M.p. 109.0° C. 1H-NMR (CDCl3): 8.4-6.8 (4H, m), 3.5 (1H, broad s), 2.4-1.0 (10H, m).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([N+:10]([O-:12])=[O:11])=[C:4]([CH:7]=[CH:8][CH:9]=1)C#N.[CH2:13]([N:15](CC)CC)C.[CH:20]1([NH2:26])[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1.O>CN(C)C=O>[CH:20]1([NH:26][C:2]2[CH:9]=[CH:8][C:7]([C:13]#[N:15])=[CH:4][C:3]=2[N+:10]([O-:12])=[O:11])[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C(=C(C#N)C=CC1)[N+](=O)[O-]
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.8 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized (methanol)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCCC1)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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